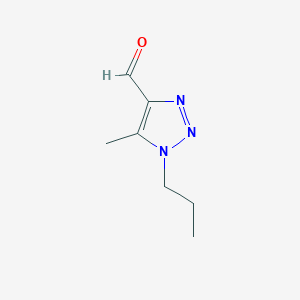
(R)-4-(1-Aminopropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Aminopropyl)phenol is a chiral compound with a phenolic structure, featuring an amino group attached to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminopropyl)phenol typically involves the use of transaminase enzymes. One method involves the use of immobilized transaminases, which can convert precursor compounds into the desired product with high enantioselectivity . The reaction conditions often include a suitable solvent, a source of the amino group, and the transaminase enzyme. The reaction is carried out at a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminopropyl)phenol may involve continuous flow processes to enhance efficiency and yield. Immobilized enzymes are often used to facilitate the reaction, allowing for the reuse of the biocatalyst and reducing production costs .
化学反应分析
Types of Reactions
®-4-(1-Aminopropyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Alkylated or acylated phenols
科学研究应用
®-4-(1-Aminopropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-4-(1-Aminopropyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . The pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Comparison
®-4-(1-Aminopropyl)phenol is unique due to its specific chiral configuration and the presence of a phenolic hydroxyl group. This distinguishes it from similar compounds like propylhexedrine, which lacks the phenolic group and has different pharmacological properties. The trifluoromethyl derivative has a similar structure but includes a trifluoromethyl group, which can significantly alter its chemical and biological behavior.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3/t9-/m1/s1 |
InChI 键 |
WTQZYHPAVNTISM-SECBINFHSA-N |
手性 SMILES |
CC[C@H](C1=CC=C(C=C1)O)N |
规范 SMILES |
CCC(C1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


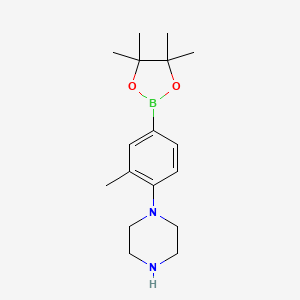
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)



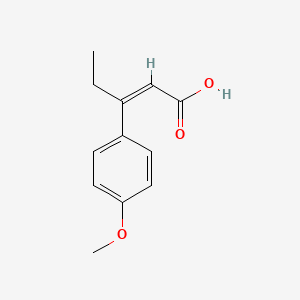
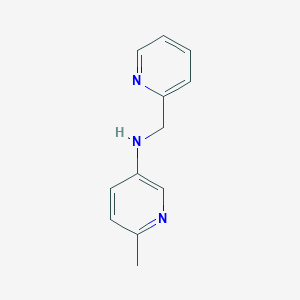
![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
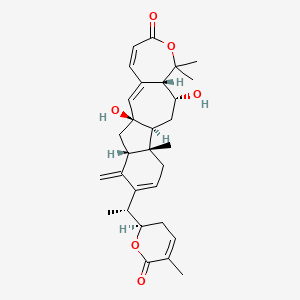
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)

